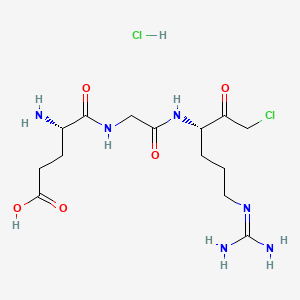

GGACK (hydrochloride)

Description

Contextualizing GGACK as a Research Tool in Enzymology

In the study of enzymology, chemical probes are small molecules designed to selectively bind to a protein target, enabling researchers to investigate the protein's function and activity. nih.govfrontiersin.org GGACK (hydrochloride) serves as a potent and highly specialized chemical probe, specifically an activity-based probe (ABP), for a class of enzymes known as serine proteases. frontiersin.orginnov-research.com These enzymes are integral to numerous physiological and pathological processes. frontiersin.org

GGACK's utility stems from its nature as an irreversible inhibitor. merckmillipore.comscbt.com It contains a chloromethyl ketone (CMK) reactive group, which covalently binds to the active site of target proteases. frontiersin.orgnih.gov This permanent inactivation allows scientists to effectively "turn off" specific enzymes within a complex biological sample, thereby elucidating their precise roles in cellular pathways. The tripeptide sequence—Glutamic acid-Glycine-Arginine—mimics the natural substrate of certain proteases, granting it specificity. nih.govpnas.org

Primarily, GGACK is recognized for its potent inhibition of urokinase-type plasminogen activator (uPA) and coagulation factor Xa (FXa). caymanchem.comebi.ac.uk By selectively inhibiting these enzymes, GGACK has become an invaluable molecular tool for studying the biochemical cascades they participate in, such as fibrinolysis and blood coagulation. nih.govcaymanchem.comnih.gov

Historical Overview of its Identification and Characterization

The development and characterization of GGACK as a specific protease inhibitor can be traced back to the foundational work of scientists Charles Kettner and Elliot Shaw. Their research in the late 1970s and early 1980s focused on creating peptide-based affinity labels to target and study trypsin-like serine proteases.

In a 1979 publication in Biochimica et Biophysica Acta, Kettner and Shaw, along with P. Coleman, described the use of various peptidyl chloromethyl ketones to probe the binding specificities of human urokinase and HeLa cell plasminogen activator. nih.govdntb.gov.uadoi.org They demonstrated that reagents with the sequence X-Gly-Arg-CH2Cl, such as GGACK, were particularly effective inhibitors, highlighting the utility of this class of compounds in distinguishing between different proteases. nih.gov

Subsequent research by Kettner and Shaw, published in Thrombosis Research in 1981, further extended the application of these peptide inhibitors to the study of blood coagulation factors. caymanchem.com They detailed the selective affinity labeling of factor Xa by peptides of arginine chloromethyl ketone, cementing GGACK's status as a key inhibitor for this enzyme as well. caymanchem.comacs.orgthieme-connect.com These seminal studies established GGACK as a reliable and specific tool for enzymology research.

Academic Nomenclature and Chemical Description

GGACK (hydrochloride) is a synthetic compound with a precisely defined chemical structure. Its nomenclature reflects its composition as a tripeptide derivative. The formal chemical name is L-α-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-glycinamide, monohydrochloride. caymanchem.comcaymanchem.com The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for biochemical assays. caymanchem.comnih.gov

| Identifier | Value |

|---|---|

| Formal Name | L-α-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-glycinamide, monohydrochloride caymanchem.com |

| Molecular Formula | C₁₄H₂₅ClN₆O₅ • HCl caymanchem.com |

| Formula Weight | 429.3 g/mol caymanchem.com |

| Purity | ≥95% innov-research.comcaymanchem.com |

| Formulation | Often supplied as a lyophilized powder or a solution in water innov-research.comcaymanchem.com |

| Storage | -20°C innov-research.comcaymanchem.com |

The compound is a potent, irreversible inhibitor of specific serine proteases. merckmillipore.comebi.ac.uk Its inhibitory activity has been quantified against its primary targets.

| Target Enzyme | Inhibition Constant (Ki) / IC₅₀ |

|---|---|

| Urokinase-type Plasminogen Activator (uPA) | Ki = 1.8 µM caymanchem.com / IC₅₀ < 1 µM merckmillipore.com |

| Factor Xa (FXa) | Ki = 8.7 µM caymanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H26Cl2N6O5 |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C14H25ClN6O5.ClH/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25;/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19);1H/t8-,9-;/m0./s1 |

InChI Key |

NEQXMWUJEBHDHT-OZZZDHQUSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N.Cl |

Canonical SMILES |

C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ggack Hydrochloride

Inhibition of Urokinase-type Plasminogen Activator (uPA)

GGACK (hydrochloride) is recognized as an inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in various physiological and pathological processes, including the degradation of the extracellular matrix. caymanchem.combioassaysys.com The compound is designed as a substrate-like inhibitor, meaning its structure mimics the natural substrate of uPA, allowing it to bind to the enzyme's active site. medchemexpress.commedchemexpress.com

GGACK exhibits inhibitory activity against uPA. caymanchem.com Its potency as an inhibitor is quantified by its inhibition constant (Kᵢ), which measures the affinity of the inhibitor for the enzyme. Research has determined the Kᵢ value for the inhibition of uPA by GGACK to be 1.8 µM. caymanchem.com For context, GGACK also shows inhibitory activity against another serine protease, factor Xa, with a Kᵢ value of 8.7 µM, indicating a degree of selectivity in its action. caymanchem.com

Table 1: Inhibition Constants (Kᵢ) of GGACK

| Enzyme | Kᵢ (µM) |

|---|---|

| Urokinase-type Plasminogen Activator (uPA) | 1.8 caymanchem.com |

| Factor Xa | 8.7 caymanchem.com |

The interaction between GGACK and uPA is characterized by irreversible inhibition. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com This is due to the presence of the chloromethyl ketone (CMK) functional group in its structure. caymanchem.com The inhibition process is a form of affinity labeling. Initially, the inhibitor binds to the active site of uPA in a reversible, non-covalent manner. However, this binding positions the reactive chloromethyl ketone group in close proximity to a nucleophilic residue in the enzyme's catalytic center, typically a histidine. This allows for the formation of a stable, covalent bond, leading to the permanent inactivation of the uPA enzyme. caymanchem.com

The inhibitory effect of GGACK on uPA is a result of a series of precise molecular interactions within the enzyme's active site. scbt.com This process can be understood by examining the non-covalent binding forces that guide the initial interaction and the subsequent stabilization of the enzyme-inhibitor complex.

Before the formation of a permanent covalent bond, GGACK engages in specific non-covalent interactions with the uPA active site, which effectively hinders the enzyme's proteolytic function. scbt.com This initial binding is crucial for the inhibitor's specificity and is guided by forces such as hydrogen bonding and hydrophobic interactions between the peptide portion of GGACK (Glu-Gly-Arg) and the amino acid residues lining the active site cleft of uPA. scbt.comscbt.com This transient, non-covalent binding is a prerequisite for the subsequent irreversible inactivation. researchgate.net

Electrostatic interactions play a significant role in stabilizing the initial, non-covalent enzyme-inhibitor complex. scbt.com The peptide sequence of GGACK contains an arginine (Arg) residue. The positively charged guanidinium (B1211019) group of this arginine residue forms a strong, favorable electrostatic interaction (a salt bridge) with the negatively charged side chain of an aspartic acid residue (specifically Asp189) located at the bottom of the S1 specificity pocket of the uPA active site. osf.io This key interaction anchors the inhibitor in the correct orientation and significantly contributes to the binding affinity and stabilization of the complex. scbt.com

The specific three-dimensional shape and size—or steric properties—of GGACK are critical for its inhibitory function. scbt.com The inhibitor's peptide backbone and side chains are shaped to fit snugly within the substrate-binding cleft of the uPA active site. This precise fit can induce or select for specific conformational changes in the enzyme. These steric properties influence the conformational dynamics of uPA, which alters the reaction kinetics and facilitates the optimal positioning of the chloromethyl ketone group for the subsequent covalent attack on the active site histidine, leading to irreversible inhibition. scbt.com

Detailed Molecular Interactions with the uPA Active Site

Irreversible Nature of Inhibition

The inhibition of serine proteases such as thrombin by Glu-Gly-Arg-chloromethylketone (GGACK) is characterized by its irreversible nature. This irreversibility stems from the chemical reactivity of the chloromethylketone functional group, which acts as a "warhead" that forms a stable, covalent bond with a key amino acid residue within the enzyme's active site. This type of inhibition is also known as suicide inactivation or mechanism-based inhibition. wikipedia.org

The process begins with GGACK, a substrate analog, binding to the active site of the protease. The enzyme recognizes the tripeptide sequence (Glu-Gly-Arg) and initiates its catalytic mechanism as if it were a natural substrate. wikipedia.org During this catalytic process, the enzyme itself modifies the inhibitor, leading to the formation of a highly reactive intermediate. This reactive species then attacks a nucleophilic residue in the active site, typically the histidine of the catalytic triad (B1167595) (His57 in thrombin), resulting in alkylation. neb.complos.org This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive. Once this bond is formed, the inhibitor cannot be displaced by a substrate, leading to the irreversible loss of enzyme function. nih.gov

Inhibition of Factor Xa

GGACK (hydrochloride) is a potent inhibitor of Factor Xa (FXa), a critical serine protease positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. frontiersin.org Its inhibitory action disrupts the formation of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin, a key step in the formation of a fibrin (B1330869) clot. frontiersin.orgcellsystems.eu

Specificity and Potency of Factor Xa Inhibition (e.g., K_i values)

GGACK demonstrates significant potency as an inhibitor of Factor Xa. Studies using Glu-Gly-Arg chloromethyl ketone-inactivated human Factor Xa (referred to as Xai) have shown potent inhibition of the prothrombinase complex formation. thieme-connect.com The specificity of GGACK for Factor Xa is conferred by its tripeptide sequence, which mimics the natural recognition site for FXa substrates. neb.com

Detailed kinetic studies have quantified the inhibitory strength of GGACK and related compounds. For instance, Glu-Gly-Arg chloromethyl ketone-inactivated human Factor Xa was found to inhibit the formation of the prothrombinase complex with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, indicating high potency. thieme-connect.com

| Inhibitor | Target | Inhibitory Value (IC₅₀) | Reference |

|---|---|---|---|

| Glu-Gly-Arg chloromethyl ketone-inactivated human Factor Xa (Xai) | Prothrombinase Complex Formation | 3 nM | thieme-connect.com |

| GGACK | Urokinase | <1 µM | sigmaaldrich.com |

Molecular Interactions with Factor Xa Active Site or Protein Domains

The inhibitory mechanism of GGACK involves direct and specific interactions with the active site of Factor Xa. scbt.com The active site of Factor Xa is a well-defined structure with distinct sub-pockets, including the S1 and S4 pockets, which are crucial for substrate recognition and binding. nih.govnih.gov

GGACK functions as a substrate analog, with its Glu-Gly-Arg sequence guiding it to the active site of FXa. The arginine residue is particularly important for binding to the S1 specificity pocket, which contains a key aspartic acid residue (Asp189) that forms a salt bridge with the positively charged guanidinium group of the arginine. The chloromethylketone moiety of GGACK is positioned to react with the catalytic triad of the enzyme. scbt.com Specifically, the active site histidine residue (His57) is alkylated by the chloromethylketone, forming a covalent bond that permanently blocks the enzyme's catalytic function. neb.com The use of active site-blocked Factor Xa, prepared with compounds like Dansyl-Glu-Gly-Arg-chloromethylketone (a fluorescent derivative of GGACK), in various biochemical assays further confirms that the interaction occurs directly within the active site. psu.edu

Impact on Enzymatic Activity and Reaction Kinetics of Coagulation Pathways

The inhibition of Factor Xa by GGACK has a profound impact on the enzymatic activity and reaction kinetics of the coagulation pathways. By inactivating FXa, GGACK effectively halts the amplification of the coagulation cascade. nih.gov Factor Xa is a critical node where the intrinsic and extrinsic pathways converge, and its role is to convert prothrombin into thrombin. frontiersin.org

The coagulation cascade is a process of sequential enzymatic activation, and it has been reported that a single molecule of activated Factor X can lead to the generation of over 1,000 molecules of thrombin. frontiersin.org Therefore, by irreversibly inhibiting FXa, GGACK causes a significant delay and a sharp decrease in the rate and amount of thrombin generation. nih.gov This directly impedes the subsequent conversion of fibrinogen to fibrin, which is the final step in the formation of a stable blood clot. The kinetics of the coagulation process are thus shifted away from clot formation. numberanalytics.comustc.edu.cn Studies have shown that the rise in plasma concentrations of thrombin generation markers is preceded by the activation of factors like Factor X, highlighting the upstream regulatory role of FXa that GGACK targets. ashpublications.org

Irreversible Nature of Factor Xa Inhibition

The inhibition of Factor Xa by GGACK is irreversible. sigmaaldrich.com This is a direct consequence of the chemical mechanism involving the chloromethylketone group. As a mechanism-based inhibitor, or suicide inhibitor, GGACK is recognized by the enzyme as a substrate. wikipedia.org The enzyme initiates its catalytic process, which in turn transforms the inhibitor into a reactive molecule that covalently modifies the enzyme's active site.

The key step in this irreversible inhibition is the alkylation of the active site histidine residue of Factor Xa by the chloromethylketone. neb.com This covalent modification forms a stable enzyme-inhibitor complex that cannot be reversed or displaced by the natural substrate. neb.com This permanent inactivation distinguishes it from reversible inhibitors, which bind non-covalently and can dissociate from the enzyme. The irreversible nature of this inhibition ensures a long-lasting blockade of Factor Xa activity.

Biological Targets and Receptor Binding Profile

Primary Target: Urokinase-type Plasminogen Activator (uPA)

GGACK demonstrates significant inhibitory activity against urokinase-type plasminogen activator (uPA), a key enzyme in fibrinolysis and tissue remodeling. caymanchem.commedchemexpress.comscbt.comnetascientific.com It acts as a substrate-like inhibitor, engaging in specific interactions within the active site of uPA. medchemexpress.comscbt.com This interaction leads to the irreversible inhibition of the enzyme's proteolytic activity. medchemexpress.commedchemexpress.eu Research indicates that GGACK inhibits uPA with a high degree of affinity, as evidenced by a reported inhibitory constant (Ki) of 1.8 µM. caymanchem.comnetascientific.com Another study reported an IC₅₀ value of less than 1 µM for the inhibition of urokinase. sigmaaldrich.com The unique structural features of GGACK, including its peptide sequence and chloromethyl ketone group, facilitate strong interactions that stabilize the enzyme-inhibitor complex. cellsystems.euscbt.com

Secondary Target: Factor Xa

In addition to its potent effects on uPA, GGACK also targets Factor Xa (FXa), a critical component of the blood coagulation cascade. caymanchem.comcellsystems.eunetascientific.comscbt.cominterchim.com It functions as an irreversible inhibitor of FXa, rapidly hindering its enzymatic activity. cellsystems.eumol-innov.com The inhibition of Factor Xa by GGACK has been quantified with a reported Ki value of 8.7 µM. caymanchem.comnetascientific.cominterchim.com This interaction disrupts the normal function of Factor Xa in the conversion of prothrombin to thrombin, a vital step in clot formation. scbt.com

Comparative Analysis of Target Selectivity and Affinity

A comparative analysis of GGACK's inhibitory constants reveals a higher affinity for its primary target, uPA, over its secondary target, Factor Xa. The Ki value for uPA is 1.8 µM, while for Factor Xa it is 8.7 µM, indicating that GGACK is approximately 4.8 times more selective for uPA. caymanchem.comnetascientific.com This selectivity is attributed to the specific molecular interactions between the inhibitor and the distinct active site architectures of the two proteases. cellsystems.euscbt.com Although it inhibits both enzymes, the difference in affinity underscores a preferential interaction with the fibrinolytic enzyme uPA over the coagulation factor Xa. caymanchem.comcellsystems.eu

| Target Enzyme | Inhibition Constant (Ki) |

| Urokinase-type Plasminogen Activator (uPA) | 1.8 µM caymanchem.comnetascientific.com |

| Factor Xa | 8.7 µM caymanchem.comnetascientific.com |

Cellular and Subcellular Effects of Ggack Hydrochloride in Research Models

Modulation of Proteolytic Functions within the Cellular Environment

The compound's ability to engage in specific non-covalent and electrostatic interactions with the enzyme's active site contributes to the formation of a stable enzyme-inhibitor complex, thereby hindering the enzyme's proteolytic function. scbt.com The unique structural characteristics of GGACK, including its tri-peptide sequence (Glu-Gly-Arg), are designed to mimic the natural substrates of these proteases, facilitating its binding to the active site. caymanchem.comcellsystems.eu This targeted inhibition makes GGACK a powerful tool for investigating the specific roles of uPA and Factor Xa in complex biological systems, helping to elucidate their involvement in processes like extracellular matrix remodeling and cell signaling cascades. biologists.comphysiology.org

Impact on uPA-Mediated Cellular Processes

The urokinase-type plasminogen activator (uPA) system is a key regulator of extracellular matrix degradation and is involved in a wide array of cellular functions. GGACK's potent inhibition of uPA allows for detailed investigation into these processes.

Regulation of Cell Proliferation (e.g., T cell proliferation)

Research has demonstrated that the proteolytic activity of tissue plasminogen activator (tPA), a related serine protease, can influence T cell proliferation. In studies investigating the effects of tPA on immune cells, the use of GGACK to inactivate the catalytic activity of tPA was instrumental. These experiments showed that the stimulatory effect of tPA on the proliferation of both CD4+ and CD8+ T cells was abolished when tPA was pre-treated with GGACK (tPA-GGACK). nih.gov This finding indicates that the enzymatic activity of tPA is essential for its ability to enhance T cell proliferation. nih.gov The study also noted that tPA did not have an effect on the proliferation of regulatory T cells (Treg cells). nih.gov

Influence on Cell Migration Dynamics

Effects on Neuronal Plasticity

Neuronal plasticity, the brain's ability to reorganize its structure and function, is a complex process involving a host of molecular players. deccanherald.comnews-medical.net The uPA system has been implicated in processes occurring in the central nervous system. nih.gov While the direct effects of GGACK on neuronal plasticity are not explicitly detailed in the provided search results, its ability to inhibit serine proteases like uPA suggests a potential role in modulating this process. The breakdown and remodeling of the extracellular matrix in the brain, influenced by proteases, is a critical aspect of synaptic plasticity and neuronal circuit rearrangement. By inhibiting these proteases, GGACK could potentially influence the structural and functional changes that underlie learning and memory.

Consequences of Factor Xa Inhibition on Cellular Coagulation Elements

The chemical compound GGACK (hydrochloride) is recognized as an inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. scbt.comcaymanchem.com Factor Xa is the activated form of Factor X and plays a pivotal role in converting prothrombin to thrombin, the final step in the formation of a fibrin (B1330869) clot. scbt.comwikipedia.org Beyond its role in hemostasis, Factor Xa is increasingly understood as a signaling molecule that can elicit a range of cellular responses, including gene expression, cell activation, and inflammation. nih.govnih.gov

Research has demonstrated that Factor Xa can directly trigger acute inflammatory responses. nih.gov This occurs through its interaction with the effector cell protease receptor-1 (EPR-1), which is present on various cell types. nih.govnih.gov The binding of Factor Xa to EPR-1 on mast cells, for example, can induce their degranulation and the release of inflammatory mediators. nih.gov In a rat model of acute inflammation, injection of Factor Xa produced significant, dose-dependent edema. nih.gov This inflammatory effect was shown to be mediated by the interaction with EPR-1 and was characterized by the rapid accumulation of activated mast cells. nih.gov

Furthermore, Factor Xa can exert its effects by cleaving and activating protease-activated receptors (PARs), a family of G protein-coupled receptors. nih.gov In endothelial cells, Factor Xa appears to dock to EPR-1 before cleaving and activating PAR-2. nih.gov This activation initiates intracellular signaling cascades that contribute to inflammatory and other cellular responses. nih.gov

The inhibitory action of GGACK on Factor Xa suggests it can block these cellular events. By binding to Factor Xa, GGACK prevents it from interacting with its cellular partners like EPR-1 and from activating PARs. This effectively mitigates the downstream inflammatory consequences mediated by Factor Xa. The inhibition of Factor Xa by compounds like GGACK disrupts the clotting process and can impede the formation of fibrin. scbt.com

Table 1: Investigated Cellular Effects of Factor Xa Mediated by Cellular Receptors

| Cellular Target/Receptor | Interacting Protease | Observed Cellular Consequence | Potential Effect of GGACK (hydrochloride) |

|---|---|---|---|

| Effector Cell Protease Receptor-1 (EPR-1) | Factor Xa | Induction of acute inflammation, mast cell degranulation, edema. nih.gov | Inhibition of Factor Xa-induced inflammation and mast cell activation. nih.gov |

| Protease-Activated Receptor-2 (PAR-2) | Factor Xa | Receptor cleavage and activation, leading to intracellular signaling. nih.gov | Prevention of PAR-2 activation by Factor Xa. nih.gov |

This table summarizes cellular effects that are modulated by proteases inhibited by GGACK, illustrating the compound's utility in studying these pathways.

Effects on Enzyme-Substrate Interactions and Conformational Changes in Target Proteins

The inhibitory activity of GGACK (hydrochloride) stems from its direct interaction with the active site of target proteases like Factor Xa and urokinase-type plasminogen activator (uPA). caymanchem.comscbt.com Enzyme-substrate interactions are highly specific, governed by the architecture of the enzyme's active site, which includes its shape, charge distribution, and key amino acid residues. numberanalytics.com Inhibitors like GGACK function by binding to this active site, preventing the natural substrate from doing so. scbt.com

GGACK is a peptide of arginine chloromethyl ketone. caymanchem.com This structure allows it to function as an irreversible, substrate-like inhibitor. medchemexpress.com Its unique molecular design facilitates effective electrostatic interactions with target proteins, which enhances its binding affinity. scbt.com The interaction between an enzyme and a substrate or inhibitor is a dynamic process that often involves structural rearrangements in the protein. numberanalytics.comenzymlogic.com GGACK has a demonstrated propensity to induce conformational changes in its target enzymes. scbt.com

These conformational changes are critical to its inhibitory function. According to the "induced fit" model of enzyme interaction, the binding of a ligand to the active site can cause the enzyme to change its shape for a tighter complex formation. numberanalytics.com In the case of an inhibitor like GGACK, this conformational change stabilizes the enzyme-inhibitor complex, effectively locking the enzyme in an inactive state and significantly impacting its enzymatic activity. scbt.comscbt.com The steric properties of GGACK also influence the conformational dynamics of its target, altering reaction kinetics. scbt.com The binding of GGACK to Factor Xa has been quantified, with a reported inhibition constant (Ki) of 8.7 µM. caymanchem.com This value indicates a high affinity, characteristic of an effective inhibitor.

The study of such interactions, where an inhibitor induces conformational changes in a target protein, is crucial for understanding the molecular mechanisms of enzyme regulation and for the design of specific therapeutic agents. enzymlogic.comnih.gov

Table 2: Inhibition Data for GGACK (hydrochloride)

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Factor Xa | GGACK (hydrochloride) | 8.7 µM caymanchem.com | Irreversible, substrate-like caymanchem.commedchemexpress.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| GGACK (hydrochloride) |

| Factor Xa |

| Factor X |

| Prothrombin |

| Thrombin |

| Fibrin |

| urokinase-type plasminogen activator (uPA) |

Ggack Hydrochloride in Signaling Pathway Modulation

Disruption of Downstream Signaling Cascades Regulated by uPA

The primary downstream effect of uPA is the activation of plasmin, a broad-spectrum protease responsible for degrading major extracellular matrix (ECM) components, such as fibrin (B1330869). scbt.com The inhibition of uPA by GGACK (hydrochloride) directly disrupts this proteolytic cascade. scbt.com This interruption can have significant consequences on cellular processes that rely on ECM remodeling. For instance, in keratinocytes, the inhibition of the uPA-plasmin pathway has been shown to be crucial for the deposition of perlecan, an important component of the basement membrane, which in turn strengthens cell adhesion and reduces migration. biologists.com

| Target Enzyme | Inhibitor | Effect on Kinetics |

| uPA | GGACK (hydrochloride) | Irreversibly inhibits uPA, halting the conversion of plasminogen to plasmin. medchemexpress.comsigmaaldrich.com |

| uPA | PAI-1 | Natural inhibitor that controls the uPA-plasmin pathway. biologists.com |

| Plasminogen | 6-Aminocaproic acid | Competitively inhibits plasmin formation by binding to lysine (B10760008) residues on plasminogen. medchemexpress.com |

Influence on Proteolytic Cascades

Modulation of Coagulation-Related Signaling Pathways via Factor Xa Inhibition

Beyond its effects on the fibrinolytic system, GGACK (hydrochloride) is also an inhibitor of Factor Xa (FXa). sigmaaldrich.comscbt.com FXa is a critical serine protease in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. nih.govwikipedia.org Its primary role is to cleave prothrombin to generate thrombin, the central effector enzyme of coagulation. wikipedia.org

By inhibiting FXa, GGACK (hydrochloride) directly interferes with the propagation of the coagulation cascade, leading to a reduction in thrombin generation. sigmaaldrich.comscbt.com This has a profound impact on coagulation-related signaling. FXa itself is now understood to be more than a simple clotting factor; it directly influences cellular signaling by activating Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. nih.gov These receptors are involved in processes like tissue remodeling, inflammation, and fibrosis. Therefore, the inhibition of FXa by GGACK (hydrochloride) not only affects blood clotting but also modulates these PAR-mediated cellular responses. nih.gov

| Coagulation Factor | Function | Effect of GGACK (hydrochloride) Inhibition |

| Factor Xa | Converts prothrombin to thrombin; activates PAR-1 and PAR-2. nih.govwikipedia.org | Reduces thrombin generation and modulates PAR-mediated signaling pathways. scbt.comnih.gov |

| Thrombin | Converts fibrinogen to fibrin; activates platelets and other cells. researchgate.net | Indirectly reduced due to Factor Xa inhibition. |

In Vitro Research Methodologies Employing Ggack Hydrochloride

Enzyme Activity and Inhibition Kinetics Assaysscbt.commedchemexpress.eusigmaaldrich.com

In vitro assays are fundamental for characterizing the interactions between enzymes and inhibitors. GGACK is frequently used in these assays to study the kinetics and mechanisms of serine protease inhibition. It is recognized as a rapid and irreversible inhibitor of enzymes such as urokinase-type plasminogen activator (uPA) and Factor Xa. cryopep.comcellsystems.eumedchemexpress.eusigmaaldrich.com By incorporating GGACK into enzymatic reactions, researchers can determine key inhibitory parameters and understand the compound's specificity. For instance, studies have established the half-maximal inhibitory concentration (IC₅₀) of GGACK for urokinase. sigmaaldrich.com This quantitative data is crucial for comparing its potency against different proteases and for designing experiments where complete and specific inhibition is required.

Table 1: Enzyme Inhibition Profile of GGACK (hydrochloride)

| Target Enzyme | Inhibition Type | IC₅₀ |

| Urokinase (uPA) | Irreversible | 1 µM sigmaaldrich.com |

| Factor Xa | Irreversible | Not specified |

| Thrombin | Not specified | Not specified |

| This table summarizes the known enzyme targets of GGACK and its inhibitory characteristics as reported in the literature. |

To confirm the inhibition of proteolytic activity by compounds like GGACK, researchers often employ assays using chromogenic or fluorogenic substrates. Spectrozyme®, a brand of synthetic substrate, is utilized in such assays. jneurosci.org When cleaved by an active protease, these substrates release a colored or fluorescent molecule, which can be quantified using a spectrophotometer or multiplate reader. jneurosci.orgathenaes.com

In a typical experimental setup, a protease like tissue plasminogen activator (tPA) is incubated with its corresponding Spectrozyme® substrate (e.g., Spectrozyme XF444). jneurosci.org The rate of color development is directly proportional to the enzyme's activity. To verify inhibition, the experiment is repeated with the addition of GGACK. A significant reduction or complete absence of signal confirms that GGACK has successfully blocked the enzyme's proteolytic function. jneurosci.org This method provides a direct and quantifiable measure of enzymatic inhibition, essential for validating the efficacy of the inhibitor before its use in more complex biological models. promega.co.uk

Cell-Based Functional Assays

Moving from isolated enzymes to cellular systems, GGACK is instrumental in dissecting the specific contributions of proteolytic activity to various cellular functions. By using GGACK to create a proteolytically "inactive" version of an enzyme, researchers can distinguish its enzymatic roles from non-enzymatic functions, such as receptor binding.

The role of proteases in immune cell function is an active area of investigation. Studies have examined the effect of tPA on the proliferation of lymphoid cells, such as T cells. Research has shown that tPA can significantly increase the proliferation of activated CD4⁺ and CD8⁺ T cells in a dose-dependent manner. nih.gov To determine if this effect was due to tPA's enzymatic activity, a catalytically inactive form, tPA-GGACK, was used as a control. The finding that tPA-GGACK failed to stimulate T cell proliferation demonstrated that the proliferative effect of tPA is dependent on its proteolytic activity. nih.gov This effect was further shown to be mediated through the generation of plasmin, as plasmin inhibitors also reversed the tPA-induced proliferation. nih.gov

Table 2: Effect of tPA and Inactive tPA-GGACK on T Cell Proliferation

| Cell Type | Treatment | Proliferation Change (vs. Control) | Protease-Dependent? |

| CD4⁺ T cells | tPA (10 µg/mL) | +163.40% nih.gov | Yes nih.gov |

| CD8⁺ T cells | tPA (10 µg/mL) | +170.90% nih.gov | Yes nih.gov |

| CD4⁺ T cells | tPA-GGACK | No significant stimulation nih.gov | - |

| CD8⁺ T cells | tPA-GGACK | No significant stimulation nih.gov | - |

| This table presents research findings on how active tPA stimulates T cell proliferation, an effect that is abolished when its enzymatic activity is blocked by GGACK. |

GGACK is widely applied in various cell culture models to probe the function of its target proteases. For example, in neuronal cell cultures, the neuroprotective effects of tPA have been studied. nih.gov To parse the mechanisms involved, researchers use tPA-GGACK. In studies of oligodendrocyte survival, tPA was found to have protective effects, and the use of inactive tPA helped to understand the signaling pathways involved, such as those independent of its direct proteolytic action on certain substrates. nih.gov Similarly, in co-cultures of astrocytes and endothelial cells, which model the blood-brain barrier, GGACK-inactivated proteases can be used to study processes like fibrinolysis regulation without the confounding variable of enzymatic activity. jneurosci.org

Astrocytes play a crucial role in clearing and recycling molecules in the brain, including tPA. jneurosci.org To understand the mechanism by which astrocytes internalize tPA, researchers have used GGACK-inactivated tPA (tPA-GGACK) as a key control. jneurosci.org Studies demonstrated that astrocytes constitutively endocytose tPA. jneurosci.org By comparing the uptake of active tPA with that of tPA-GGACK, it was found that both forms were endocytosed similarly. jneurosci.org This critical finding indicates that the proteolytic activity of tPA is not required for its internalization by astrocytes. jneurosci.orgjneurosci.org Further experiments using mutant forms of tPA revealed that the finger domain, rather than the enzymatic domain, is essential for this uptake process. jneurosci.orgjneurosci.org These investigations into the endocytosis and subsequent exocytosis (recycling) of tPA are vital for understanding how astrocytes modulate the availability of this potent neuromodulator in the brain. jneurosci.orgmdpi.com

Table 3: Astrocyte Endocytosis of Different tPA Forms

| tPA Variant | Proteolytic Activity | Endocytosed by Astrocytes? | Key Finding |

| Wild-Type tPA | Active | Yes jneurosci.org | Baseline uptake |

| tPA-GGACK | Inactive | Yes (similar to wild-type) jneurosci.orgjneurosci.org | Endocytosis is independent of proteolytic activity. jneurosci.org |

| ΔF-tPA (Finger-deleted) | Active | No (or barely) jneurosci.orgjneurosci.org | The finger domain is required for endocytosis. jneurosci.orgjneurosci.org |

| This table illustrates the use of tPA-GGACK in cell-based assays to determine the structural requirements for tPA endocytosis by astrocytes. |

Use in Cell Culture Models for Investigating Enzyme-Inhibitor Interactions

Preparation of Inactive Tissue Plasminogen Activator (tPA-GGACK) for Control Studiesnih.govjneurosci.org

The preparation of proteolytically inactive tPA is a critical preliminary step for the control experiments described above. The process involves the covalent modification of tPA with GGACK. A standard laboratory procedure involves incubating purified recombinant human tPA (rhtPA) with a molar excess of GGACK. nih.gov The reaction is typically allowed to proceed for several hours at a controlled temperature to ensure complete inactivation. nih.govjneurosci.org Following the reaction, the unbound GGACK must be removed from the solution, which is commonly achieved through dialysis against a suitable buffer. nih.govjneurosci.org The resulting solution contains tPA that retains its structural conformation for receptor binding but is enzymatically inert, creating the perfect negative control for studying protease-dependent effects. nih.gov

Table 4: Example Protocol for Preparation of Inactive tPA-GGACK

| Step | Procedure | Purpose |

| 1. Incubation | A fourfold molar excess of GGACK is added to a solution of tPA (Actilyse). nih.gov The mixture is allowed to react for 24 hours at room temperature. nih.gov | To ensure complete and irreversible binding of GGACK to the tPA active site. |

| 2. Dialysis | The resulting solution is dialyzed for 48 hours at 4°C against PBS. nih.gov | To remove all unbound GGACK from the tPA-GGACK complex. |

| 3. Reconstitution | Arginine monohydrochloride may be added to the final tPA-GGACK solution. nih.gov | To reconstitute the solution to a formulation similar to the active tPA vehicle. |

| This table outlines a typical method for preparing proteolytically inactive tPA using GGACK for use in control studies. |

Affinity Labeling Applications with GGACK

Affinity labeling is a technique used to identify and characterize the active sites of enzymes. It involves the use of a reactive molecule that structurally resembles the enzyme's natural substrate. wikipedia.org This "affinity label" first binds non-covalently to the active site and then forms a stable, covalent bond with a nearby amino acid residue, effectively and irreversibly inactivating the enzyme. wikipedia.org

GGACK (hydrochloride), with its sequence Glu-Gly-Arg, mimics the substrate specificity of certain serine proteases, particularly Factor Xa and urokinase-type plasminogen activator (uPA). cellsystems.eucaymanchem.com The chloromethylketone group on GGACK acts as the reactive electrophile that forms a covalent bond with a key histidine residue within the enzyme's active site. wikipedia.org This targeted and irreversible inhibition is a cornerstone of its utility in affinity labeling studies. cellsystems.eu

A significant advancement in affinity labeling has been the modification of tri-peptide chloromethylketones like GGACK with reporter groups. cellsystems.eu These modifications allow for the visualization and quantification of the labeled enzyme. Common reporter groups include:

Biotin (B1667282): This allows for the detection and purification of the labeled protease using avidin-based systems. cellsystems.eu For example, a biotinylated serine protease can be visualized on a Western blot without the need for a specific antibody to the active enzyme or removed from a sample using avidin-Sepharose. cellsystems.eu

Fluorescent Probes: These enable the direct visualization of the enzyme's location within a cell or tissue. cellsystems.eu

Radioactive Labels: These provide a highly sensitive method for quantifying the amount of labeled enzyme. cellsystems.eu

These tagged versions of GGACK are powerful tools because they specifically report on the molecular changes of an active enzyme, not its inactive zymogen form, while simultaneously inhibiting its activity. cellsystems.eu

Biochemical Characterization of Serine Proteases and Their Substrates

GGACK (hydrochloride) is instrumental in the biochemical characterization of serine proteases and their interactions with substrates. As an inhibitor of enzymes like uPA and Factor Xa, it helps researchers elucidate their roles in various physiological and pathological processes. caymanchem.comglpbio.com

The inhibition of uPA by GGACK is a key area of research. uPA is a serine protease that converts plasminogen to plasmin, an enzyme critical for breaking down fibrin (B1330869) and other components of the extracellular matrix. scbt.com By inhibiting uPA, GGACK can disrupt this proteolytic cascade, providing a means to study the downstream effects of uPA activity. scbt.com The interaction between GGACK and uPA is characterized by specific non-covalent interactions within the enzyme's active site, leading to a stable enzyme-inhibitor complex that hinders the enzyme's proteolytic function. scbt.com

Studies have determined the inhibition constants (Ki) for GGACK with its target proteases, providing quantitative measures of its inhibitory potency. For instance, the Ki values for uPA and Factor Xa are reported to be 1.8 µM and 8.7 µM, respectively. caymanchem.comglpbio.com This data is crucial for comparing the inhibitory effects of different compounds and for understanding the specific interactions between the inhibitor and the enzyme.

The use of GGACK extends to its inclusion in protease inhibitor cocktails. merckmillipore.com These cocktails are mixtures of different inhibitors designed to provide broad-spectrum protection against a range of proteases during protein isolation and purification. cellsystems.eumerckmillipore.com The presence of GGACK in such a cocktail ensures the specific inhibition of serine proteases like Factor Xa, preventing the unwanted degradation of target proteins and the conversion of zymogens to their active forms. cellsystems.eu

The following table summarizes the inhibitory characteristics of GGACK (hydrochloride) against key serine proteases:

| Enzyme Target | Inhibition Constant (Ki) | Significance of Inhibition |

| Urokinase-type Plasminogen Activator (uPA) | 1.8 µM caymanchem.comglpbio.com | Allows for the study of fibrinolysis and other uPA-mediated proteolytic cascades. scbt.com |

| Factor Xa | 8.7 µM caymanchem.comglpbio.com | Facilitates research into the coagulation cascade. cellsystems.eu |

Furthermore, understanding the interaction between a protease and its substrate is fundamental to comprehending its biological function. The dynamics of protease flap regions, which form a lid over the catalytic cleft, have been shown to be significant in substrate specificity. nih.gov While not directly studying GGACK, research on protease-substrate interactions highlights that rapid conformational changes in these flaps facilitate the formation of a productive complex. nih.gov The stability of this complex, influenced by the complementarity between the active site and the substrate, determines the likelihood of proteolysis. nih.gov This principle underlies how GGACK, by mimicking a substrate, can effectively bind to and inhibit its target proteases.

Investigations in Animal Models Utilizing Ggack Hydrochloride

Role in Disease Models Related to Protease Dysregulation

GGACK's utility is particularly evident in models of diseases where the dysregulation of specific proteases is a key pathological feature. By inhibiting the catalytic function of target enzymes, researchers can elucidate their precise contribution to disease progression.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, a disease characterized by neuroinflammation, demyelination, and axonal damage. nih.govhookelabs.com Tissue plasminogen activator (tPA), a serine protease, has been implicated in the pathology of EAE. nih.govnih.gov To determine whether the enzymatic activity of tPA is responsible for its effects in this disease model, researchers have utilized GGACK.

In these studies, tPA is pre-incubated with GGACK to form a catalytically inactive complex (tPA-GGACK). nih.gov This allows for a direct comparison between the effects of enzymatically active tPA and the inactive protein. Research in EAE models has shown that animals deficient in tPA exhibit less severe symptoms compared to their wild-type counterparts, suggesting a detrimental role for the protease. nih.govnih.gov

Key findings from studies using GGACK to inactivate tPA demonstrate that the protease's catalytic function is crucial for its pro-inflammatory actions. For instance, the stimulatory effect of tPA on the proliferation of both CD4+ and CD8+ T cells was abolished when its catalytic activity was inactivated by GGACK. nih.gov This indicates that tPA enhances T cell responses through a proteolytic mechanism. nih.gov Furthermore, the inactivation of tPA with GGACK reversed its effect on the activation of immune cells, highlighting the importance of its enzymatic function in driving the inflammatory cascade within the central nervous system during EAE. nih.gov

| Experimental Condition | Key Finding | Implication | Reference |

|---|---|---|---|

| Comparison of wild-type vs. tPA-deficient (tPA-/-) mice | tPA-/- mice showed less severe EAE symptoms and reduced numbers of CD4+ T cells in the spinal cord. | tPA contributes to the severity of EAE. | nih.gov |

| In vitro T cell proliferation assay with active tPA | tPA increased T cell activation and proliferation. | tPA has a direct stimulatory effect on key immune cells in EAE. | nih.govnih.gov |

| In vitro T cell proliferation assay with tPA-GGACK (catalytically inactive tPA) | The stimulatory effect of tPA on CD4+ and CD8+ T cell proliferation was abolished. | The proteolytic activity of tPA is essential for its pro-inflammatory effect on T cells. | nih.gov |

Contributions to Understanding Physiological Processes

Beyond specific disease models, GGACK has been instrumental in clarifying the role of proteases in fundamental physiological processes.

Fibrinolysis, the process of breaking down blood clots, is a tightly regulated system. While tPA is a primary mediator, other factors can influence its efficiency. Coagulation factor Xa (FXa), a key enzyme in the clotting cascade, has been shown to indirectly enhance fibrinolysis. nih.gov Studies have revealed that FXa must be proteolytically cleaved to acquire binding sites for plasminogen, thereby enhancing its activation to plasmin by tPA. nih.gov

GGACK has been used as a tool to probe this mechanism. By chemically modifying the active site of FXa with GGACK, researchers can create a form of the enzyme that is catalytically inert. researchgate.net This allows for the separation of its enzymatic functions from its non-enzymatic, or cofactor, functions. Research has demonstrated that modifying the active site of the initial form of FXa inhibits the enhancement of plasminogen activation. nih.gov This suggests that the proteolytic activity of FXa is necessary for its conversion into a form that can act as a cofactor for tPA. nih.gov These competition studies, using GGACK-inactivated FXa, help confirm that the interaction and subsequent enhancement of fibrinolysis are dependent on specific binding events rather than continuous enzymatic activity. researchgate.net

Inflammation is a complex biological response involving numerous cellular and molecular mediators. healthline.com Serine proteases like tPA are increasingly recognized as important regulators of inflammation, independent of their classical roles. aai.org Animal models of inflammation are crucial for dissecting these pathways. researchgate.net

As detailed in the EAE studies, GGACK has been vital in demonstrating that the proteolytic activity of tPA is a key driver of inflammatory responses. nih.gov The ability of tPA to promote the activation and proliferation of both lymphoid and myeloid cell populations was shown to be dependent on its enzymatic function. nih.gov By using tPA-GGACK as a negative control, studies have confirmed that tPA contributes to neuroinflammation by activating microglia and increasing the expression of major histocompatibility complex (MHC) class II molecules on macrophages and dendritic cells, actions which are dependent on its catalytic site. nih.govnih.gov

The central nervous system (CNS) is a primary site of investigation for proteases like tPA. nih.govresearchgate.net Beyond its role in fibrinolysis, tPA is expressed by neurons and glial cells and participates in processes such as neuronal plasticity, learning, and memory. nih.govmasseyeandear.org It also contributes to pathological conditions like neuroinflammation. nih.govchalmers.se

The use of GGACK in animal models of CNS disorders, such as EAE, has provided significant insights. The finding that catalytically inactive tPA-GGACK fails to promote the infiltration of inflammatory T cells into the spinal cord underscores the importance of tPA's enzymatic activity in mediating neuroinflammation. nih.gov This tool allows researchers to distinguish the proteolytic functions of tPA from its non-proteolytic signaling roles. While direct studies using GGACK to probe neuronal plasticity are less common, its application in neuroinflammatory models provides a clear framework for how it could be used to determine if tPA's catalytic activity is necessary for its role in synaptic remodeling and other plasticity-related functions. nih.govyoutube.com

Investigation of Inflammatory Responses

Methodological Considerations for GGACK Application in Animal Models

The successful application of chemical inhibitors like GGACK in in vivo animal models requires careful methodological consideration to ensure the validity and reproducibility of the findings. wikipedia.org

When using GGACK to create a catalytically inactive protease for in vivo or in vitro experiments, specific preparation steps are crucial. For example, in studies involving tPA-GGACK, the active enzyme is incubated with a molar excess of GGACK. This is followed by extensive dialysis to remove any unbound inhibitor, ensuring that the observed effects are due to the inactive tPA complex and not to free GGACK acting on other targets in the system. nih.gov The choice of animal model itself is a critical consideration, as different species or strains can have varying responses to inflammatory or neurological insults. hookelabs.comfrontiersin.org Furthermore, the route of administration, while not detailed here, is a key variable that can affect the bioavailability and distribution of a compound. tu.ac.thucsf.edunih.gov

| Consideration | Rationale | Example/Note | Reference |

|---|---|---|---|

| Preparation of Inhibitor-Enzyme Complex | To ensure the inhibitor is specifically bound to the target enzyme and to remove any free inhibitor that could cause off-target effects. | Incubation of tPA with GGACK followed by dialysis to remove unbound GGACK. | nih.gov |

| Selection of Animal Model | The chosen model must be relevant to the human disease or physiological process being studied. Species and strain differences can significantly impact outcomes. | Use of C57BL/6 or SJL mice for EAE models, as they are well-characterized for this purpose. | hookelabs.com |

| Use of Appropriate Controls | To isolate the effect of the variable being tested. This includes vehicle controls, positive controls, and negative controls (e.g., the inactive complex). | Comparing the effects of active tPA, inactive tPA-GGACK, and a vehicle solution in EAE. | nih.gov |

| Substance Preparation | Substances for parenteral delivery should be sterile and isotonic to prevent adverse reactions unrelated to the compound's activity. | Following institutional guidelines for the preparation of non-pharmaceutical grade compounds for animal use. | ucsf.edu |

Broader Physiological and Pathophysiological Implications of Ggack Hydrochloride Activity

Insights into the Regulation of Proteolytic Systems

Proteolytic systems, or cascades, are fundamental to numerous biological functions, and their activity is tightly regulated. GGACK (hydrochloride) has been instrumental in deciphering these regulatory mechanisms. As a member of the tri-peptide chloromethylketone family, GGACK is extensively used during laboratory procedures like protein isolation to inhibit serine protease activity and prevent the conversion of zymogens into their active enzymatic forms. cellsystems.eu

By irreversibly inhibiting key proteases like uPA and Factor Xa, GGACK allows scientists to study the functional significance of these specific enzymes within larger, more complex proteolytic networks. medchemexpress.comsigmaaldrich.comcellsystems.eu The inhibition of uPA disrupts the conversion of plasminogen to plasmin, a critical step in the fibrinolytic system which is responsible for breaking down blood clots and degrading other components of the extracellular matrix. scbt.com Similarly, by inhibiting Factor Xa, a crucial enzyme in the coagulation cascade, GGACK provides a means to study the regulation of blood clotting. scbt.commybiosource.com The use of GGACK helps to delineate the specific contributions of these proteases, offering insights into how their activity is controlled and how their dysregulation can lead to disease.

| Property | Value | Source(s) |

| Full Name | L-α-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-glycinamide, monohydrochloride | caymanchem.com |

| Synonyms | Glu-Gly-Arg-Chloromethyl Ketone, H-Glu-Gly-Arg-CMK, EGRCK | caymanchem.commedchemexpress.comcellsystems.eu |

| Molecular Formula | C₁₄H₂₅ClN₆O₅ • HCl | caymanchem.com |

| Mechanism of Action | Irreversible substrate-like inhibitor | medchemexpress.commedchemexpress.comsigmaaldrich.com |

| Primary Targets | Urokinase-type Plasminogen Activator (uPA), Factor Xa | caymanchem.comsigmaaldrich.comscbt.com |

| Inhibition Data | uPA: Ki = 1.8 µM, IC₅₀ < 1 µMFactor Xa: Ki = 8.7 µM | caymanchem.comsigmaaldrich.com |

Contributions to the Understanding of Extracellular Matrix Remodeling Processes

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its continuous and controlled degradation and rebuilding, known as remodeling, is vital for processes such as tissue development, wound healing, and immune cell migration. The uPA/uPAR system is a key regulator of ECM homeostasis. mdpi.comnih.gov

GGACK's inhibitory effect on uPA provides a powerful tool for studying ECM remodeling. scbt.com uPA plays a pivotal role in initiating the breakdown of the ECM by converting the zymogen plasminogen into the active protease plasmin. scbt.com Plasmin, in turn, can degrade major ECM components like fibrin (B1330869) and also activate other matrix-degrading enzymes. By blocking the uPA-mediated activation of plasmin, GGACK allows researchers to investigate the consequences of impaired ECM degradation. scbt.com This is particularly relevant in cancer research, as the breakdown of the ECM is a critical first step in metastasis, the process by which cancer cells invade surrounding tissues and spread to distant organs. nih.govmdpi.comnih.gov Studies using inhibitors like GGACK help to clarify the mechanical and enzymatic processes that cancer cells use to breach the basement membrane, a specialized layer of the ECM. duke.edutechnologynetworks.com

Elucidating the Role of uPA and Factor Xa in Homeostasis and Disease Pathophysiology

By targeting uPA and Factor Xa, GGACK (hydrochloride) has significantly advanced the understanding of how these proteases contribute to both the maintenance of normal physiological balance (homeostasis) and the development of various diseases.

Homeostasis: The blood coagulation cascade is a critical homeostatic process that prevents excessive bleeding. Factor Xa is a central enzyme in this pathway, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin, the final step in clot formation. scbt.commybiosource.com GGACK's ability to rapidly inhibit Factor Xa makes it a valuable compound for studying the regulation of this essential process. scbt.comcellsystems.eu Beyond coagulation, the uPA/uPAR system is recognized for its role in orchestrating vascular and immune homeostasis, regulating processes like cell migration and recruitment. mdpi.comnih.gov

Disease Pathophysiology: The dysregulation of uPA and Factor Xa activity is implicated in numerous diseases.

Cancer: Elevated levels of uPA and its receptor are frequently associated with a poor prognosis in several types of cancer. frontiersin.org The uPA system's ability to degrade the ECM facilitates tumor invasion and metastasis. frontiersin.org Research using inhibitors like GGACK helps to unravel the molecular mechanisms by which tumor cells "hack" their microenvironment to promote their own growth and spread. duke.educancer.govecancer.org

Thrombosis and Inflammation: Inappropriate activation of the coagulation system can lead to thrombosis, the formation of harmful blood clots. As an inhibitor of Factor Xa, GGACK is relevant to the study of thrombotic disorders. scbt.com Furthermore, the uPA/uPAR system is deeply involved in inflammatory responses. Both uPA and Factor Xa levels can be altered during infections and inflammatory conditions, highlighting the crosstalk between coagulation, fibrinolysis, and the immune system. nih.govfrontiersin.org For instance, the uPA/PAI-1 complex has been identified as a potential biomarker in inflammatory conditions and certain cancers. frontiersin.org

Through its specific inhibitory action, GGACK (hydrochloride) continues to be a cornerstone research tool, enabling scientists to dissect the intricate roles of uPA and Factor Xa in health and disease.

Future Directions in Ggack Hydrochloride Research

Identification of Potential Novel Biological Interactions and Targets

While GGACK is known for its potent inhibition of specific serine proteases like Factor Xa, its broader interactome within complex biological systems remains largely uncharacterized. A significant future direction is the systematic identification of new biological targets, which could include other known or novel proteases, or even non-protease proteins that possess reactive nucleophiles susceptible to the chloromethylketone warhead.

Emerging technologies in chemoproteomics and computational biology are central to this endeavor. Activity-based protein profiling (ABPP) stands out as a powerful method to discover novel targets in native biological systems. nih.gov By developing a tagged version of GGACK, researchers can identify active enzymes that covalently bind to the probe in cell lysates or even in living organisms. nih.govnih.gov

Furthermore, computational methods like Similarity Ensemble Approach (SEA) can predict potential targets by comparing the chemical structure of GGACK against large databases of annotated ligands and their known protein targets. acs.org This approach can uncover unexpected interactions and guide experimental validation, potentially identifying off-targets that could be exploited for new therapeutic directions or simply to better understand the compound's cellular effects. acs.org The discovery of previously unknown targets for GGACK could reveal new regulatory roles for serine proteases in health and disease. nih.gov

| Methodology | Description | Potential Outcome for GGACK Research |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses a tagged version of GGACK to covalently label active enzymes in complex biological samples (e.g., cell lysates, tissues). Labeled proteins are then identified using mass spectrometry. | Identification of the full spectrum of active serine proteases and potentially other enzymes that GGACK interacts with under physiological conditions. nih.govnih.gov |

| Computational Screening (e.g., SEA) | In silico method that predicts protein targets by calculating the similarity between GGACK and vast libraries of compounds with known biological activities. acs.org | Generation of a prioritized list of potential novel protein targets for subsequent experimental validation, including non-obvious or cross-family interactions. acs.org |

| Phenotypic Screening | Testing GGACK in various cell-based assays or model organisms to identify unexpected biological effects. Hits are then followed up with target deconvolution studies. | Uncovering novel cellular pathways and functions modulated by GGACK, leading to the identification of the responsible molecular targets. |

| Proteome Microarrays | High-throughput screening of GGACK against thousands of purified human proteins immobilized on a chip to identify direct binding partners. | A comprehensive, unbiased map of the GGACK protein interactome, revealing both protease and potential non-protease binding partners. |

Advanced Mechanistic Investigations at the Atomic and Molecular Levels

A deeper understanding of how GGACK interacts with its targets at the most fundamental level is crucial for designing more selective and potent inhibitors. Future research will employ a combination of high-resolution structural biology and advanced computational simulations to visualize and analyze the inhibition mechanism in unprecedented detail.

While the basic mechanism of covalent modification of the active site serine by the chloromethylketone is understood, many subtleties remain. Techniques like cryo-electron microscopy (cryo-EM) and time-resolved X-ray crystallography can provide snapshots of the enzyme-inhibitor complex at various stages of the reaction, from initial binding to the final, stable covalent adduct. These "molecular movies" can reveal conformational changes in the enzyme that are critical for catalysis and inhibition.

In parallel, advanced computational methods are becoming indispensable. Molecular dynamics (MD) simulations can model the dynamic behavior of the GGACK molecule in the enzyme's active site, elucidating the precise roles of individual amino acid residues in binding and catalysis. nih.gov For studying the covalent bond-forming step itself, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. This approach treats the reacting atoms with high-level quantum mechanics while the surrounding protein and solvent are handled by more efficient classical mechanics, providing deep insight into the reaction's transition state and energetics. researchgate.net

| Technique | Level of Investigation | Specific Insights to be Gained |

|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Atomic/Near-atomic structure | High-resolution structures of GGACK bound to large protease complexes or membrane-associated proteases in a near-native state. |

| Time-Resolved X-ray Crystallography | Atomic structure over time | Capturing intermediate states of the covalent modification reaction, revealing the precise sequence of conformational changes during inhibition. |

| Molecular Dynamics (MD) Simulations | Atomic dynamics | Simulating the process of GGACK binding, identifying key non-covalent interactions, and understanding how the inhibitor and enzyme structure fluctuate over time. nih.gov |

| QM/MM Simulations | Electronic/Atomic reaction mechanism | Modeling the chemical reaction of covalent bond formation between GGACK and the active site serine, calculating reaction energy barriers and characterizing the transition state. researchgate.net |

| Advanced NMR Spectroscopy | Atomic structure & dynamics in solution | Characterizing the structure and dynamics of the GGACK-enzyme complex in solution, providing data complementary to solid-state crystal structures. |

Development of GGACK-Based Chemical Probes for Diverse Research Applications

Building on its specificity and covalent mechanism, the GGACK scaffold is an ideal starting point for the rational design of sophisticated chemical probes. These probes can be used to visualize, quantify, and identify active proteases in complex biological environments, a field known as activity-based protein profiling (ABPP). nih.govrsc.org

The development of such probes involves chemically modifying the GGACK structure to include a reporter tag, without compromising its ability to bind and react with its target enzymes. Common reporter tags include:

Fluorophores: (e.g., fluorescein, rhodamine) for visualizing enzyme activity in real-time using fluorescence microscopy.

Biotin (B1667282): for the affinity purification and subsequent identification of target enzymes from cell or tissue lysates via mass spectrometry. rsc.org

Click Chemistry Handles: (e.g., alkynes or azides) which allow for a two-step labeling procedure. The probe first reacts with its target, and then a reporter tag is attached in a separate, highly efficient "click" reaction. This modular approach offers greater flexibility and allows for the use of reporter tags that might otherwise interfere with cell permeability or target binding.

These GGACK-based probes would be invaluable tools for studying the role of specific trypsin-like serine proteases in various physiological and pathological processes. nih.gov For example, they could be used to profile changes in protease activity during disease progression, identify the cellular location of active enzymes, or screen for new protease inhibitors in a high-throughput format.

| Probe Type | Modification to GGACK Scaffold | Primary Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., fluorescein). | Direct visualization of active protease localization and dynamics in living cells via fluorescence microscopy. |

| Affinity Probe | Covalent attachment of a biotin tag. | Identification and quantification of active protease targets from complex mixtures using streptavidin pull-down followed by mass spectrometry. rsc.org |

| Clickable Probe | Incorporation of a bioorthogonal handle like an alkyne or azide (B81097) group. | Versatile two-step labeling for both imaging and proteomic profiling, offering improved cell permeability and reduced steric hindrance. |

| Photo-crosslinkable Probe | Addition of a photoreactive group (e.g., diazirine). | Capturing not only the target enzyme but also its transient interaction partners upon UV activation, mapping protease complexes. |

Q & A

What are the primary biochemical targets of GGACK, and what is its mechanism of inhibition?

GGACK (H-Glu-Gly-Arg-chloromethylketone hydrochloride) is an irreversible inhibitor targeting serine proteases, specifically urokinase-type plasminogen activator (uPA) and coagulation Factor Xa (FXa) . Its mechanism involves covalent binding to the active site of these enzymes via the chloromethyl ketone group, blocking substrate access and preventing proteolytic activity. For uPA, this inhibition disrupts plasminogen-to-plasmin conversion, critical in fibrinolysis and tumor metastasis . In FXa inhibition, GGACK reduces thrombin generation, making it valuable in anticoagulation studies .

What experimental protocols are recommended for assessing GGACK’s inhibitory efficacy in enzymatic assays?

A fluorescence-based assay using optimized fluorogenic substrates (e.g., AMC-labeled peptides) is widely employed . Key steps include:

- Incubation : Pre-treat uPA or FXa with GGACK (10–1000 nM range) for 30 minutes at 37°C.

- Substrate addition : Introduce a fluorogenic substrate (e.g., H-Glu-Gly-Arg-AMC for uPA) and monitor fluorescence (excitation: 350 nm; emission: 450 nm) over time.

- Data analysis : Calculate IC50 values using nonlinear regression. Reported IC50 ranges vary between 100–300 nM (uPA) and 0.1–1 µM (FXa), depending on assay conditions .

How do variations in experimental conditions affect GGACK’s IC50 values?

IC50 discrepancies arise from:

- Enzyme source : Recombinant vs. plasma-derived proteases may exhibit differing sensitivity.

- Substrate kinetics : Competitive vs. non-competitive substrates influence inhibition potency .

- Pre-incubation time : Irreversible inhibitors like GGACK require sufficient time (≥30 minutes) for covalent binding; shorter durations underestimate efficacy .

- Cofactors : Presence of calcium or phospholipids in FXa assays alters enzymatic activity and inhibitor binding .

What is the rationale for combining GGACK with PPACK in anticoagulation studies?

GGACK (FXa inhibitor) and PPACK (thrombin inhibitor) synergistically block coagulation cascades. Co-application in blood samples prevents feedback activation: FXa inhibition reduces thrombin generation, while PPACK directly neutralizes residual thrombin, enhancing anticoagulant efficacy . This combination is critical in studies requiring prolonged plasma stability, such as SPR (surface plasmon resonance) experiments .

How does GGACK’s cross-reactivity with other serine proteases impact experimental design?

While GGACK is selective for uPA and FXa, it exhibits moderate inhibition of trypsin-like proteases (e.g., plasmin, kallikrein) at higher concentrations (>1 µM) . To mitigate off-target effects:

- Include controls : Use protease-specific inhibitors (e.g., aprotinin for plasmin) to isolate GGACK’s contribution.

- Dose titration : Optimize concentrations to minimize non-specific binding .

- Validate specificity : Employ knockout models or activity-based probes (e.g., biotinylated GGACK) for target verification .

What cellular models are suitable for studying GGACK’s anti-metastatic effects?

Bovine Pulmonary Artery Endothelial Cells (BPAEC) pretreated with 10<sup>-7</sup> M GGACK for 30 minutes demonstrate suppressed uPA-mediated plasmin generation, a key step in extracellular matrix degradation . Tumor cell lines (e.g., MDA-MB-231 breast cancer) are also used to assess GGACK’s inhibition of invasion in Matrigel assays .

How should researchers address contradictions in reported inhibition kinetics (e.g., IC50 variability)?

Discrepancies in literature values (e.g., 100–300 nM vs. 0.1–1 µM) necessitate:

- Standardization : Replicate assays under identical conditions (enzyme source, buffer, substrate).

- Quality control : Verify inhibitor purity via HPLC and confirm active enzyme concentrations .

- Mechanistic studies : Use kinetic assays (e.g., progress curve analysis) to distinguish between competitive and irreversible inhibition modes .

What strategies optimize GGACK’s specificity in complex biological systems?

- Competitive inhibitors : Co-administer reversible inhibitors (e.g., benzamidine) to block non-target proteases.

- Affinity probes : Use biotinylated GGACK to pull down and identify bound targets, confirming specificity .

- Genetic validation : CRISPR/Cas9 knockout of uPA or FXa in cell lines to isolate GGACK’s effects .

What are the recommended storage and handling protocols for GGACK?

- Storage : Lyophilized GGACK is stable for >1 year at -20°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles of reconstituted solutions .

- Reconstitution : Dissolve in sterile PBS or DMSO (≤1% final concentration) to prevent aggregation.

- Safety : Use PPE (gloves, lab coat) due to its irreversible enzyme modification and potential cytotoxicity .

What unresolved research questions exist regarding GGACK’s therapeutic potential?

- Tumor specificity : Can GGACK derivatives be engineered to target tumor-associated uPA without systemic anticoagulation? .

- In vivo stability : How does GGACK’s short half-life in plasma limit its translational application? .

- Synergistic combinations : What adjuvant therapies (e.g., immune checkpoint inhibitors) enhance GGACK’s anti-metastatic effects? .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.